molecular formula C9H12N2O B8469840 N-[1-(4-Aminophenyl)propylidene]hydroxylamine CAS No. 6013-66-7

N-[1-(4-Aminophenyl)propylidene]hydroxylamine

Cat. No.: B8469840
CAS No.: 6013-66-7
M. Wt: 164.20 g/mol
InChI Key: IVISZRJZQYSBCV-UHFFFAOYSA-N
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Description

N-[1-(4-Aminophenyl)propylidene]hydroxylamine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
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Properties

CAS No.

6013-66-7

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

N-[1-(4-aminophenyl)propylidene]hydroxylamine

InChI

InChI=1S/C9H12N2O/c1-2-9(11-12)7-3-5-8(10)6-4-7/h3-6,12H,2,10H2,1H3

InChI Key

IVISZRJZQYSBCV-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C1=CC=C(C=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3-aminosulfonylbenzoic acid (4.0 g), N,N-dimethylformamide (53 ml), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (3.8 g), 1-hydroxybenzotriazole (2.7 g), N,O-dimethylhydroxylamine hydrochloride (1.9 g), and triethylamine (2.8 ml) were added under ice cooling and the mixture was stirred at room temperature for 12 hours. A potassium hydrogensulfate aqueous solution and ethyl acetate were added to the reaction solution and the mixture was separated. The aqueous layer was extracted with ethyl acetate. The combined organic layer was successively washed with distilled water, saturated sodium hydrogencarbonate aqueous solution, and saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/2). To the obtained N-methoxy-N-methyl-3-aminosulfonylbenzamide (1.8 g), tetrahydrofuran (36 ml) and ethyl magnesium bromide (0.89M tetrahydrofuran solution, 41 ml) were added under ice cooling, the mixture was stirred at room temperature for 3 hours, then saturated ammonium chloride aqueous solution and ethyl acetate were added to reaction solution, the mixture was separated, then organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained residue was purified by silica gel column chromatography (hexane/ethyl acetate=1/1). To the obtained 3-propionylbenzenesulfonamide (0.97 g), ethanol (2.5 ml), sodium acetate (0.56 g), and hydroxylamine hydrochloride (0.35 g) were added and the mixture was stirred at 90° C. for 3 hours. Ethyl acetate and water were added to the reaction solution, the mixture was separated, then the organic layer was successively washed with saturated saline, dried over with anhydrous sodium sulfate, then concentrated. The obtained 3-(N-hydroxypropanimidoyl)benzenesulfonamide was used instead of the starting material compound of Reference Example 109, that is, 1-(4-aminophenyl)propan-1-on oxime, for the similar procedure as with Reference Example 109 to obtain the title compound.
Quantity
4 g
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3.8 g
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2.7 g
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reactant
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N,O-dimethylhydroxylamine hydrochloride
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1.9 g
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reactant
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2.8 mL
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solvent
Reaction Step One
Quantity
53 mL
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solvent
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0 (± 1) mol
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